molecular formula C12H14O4 B3181289 Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate CAS No. 73220-23-2

Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate

Cat. No. B3181289
CAS RN: 73220-23-2
M. Wt: 222.24 g/mol
InChI Key: ZPZKYGCBXMUSLW-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as HMPA and is synthesized through a simple and efficient method.

Mechanism of Action

The mechanism of action of Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate is not fully understood. However, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the inflammatory response. HMPA has also been shown to scavenge free radicals, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate has several biochemical and physiological effects. This compound has been shown to have anti-inflammatory and antioxidant properties, which can help reduce inflammation and oxidative stress in cells. HMPA has also been shown to have pesticidal properties, which can help protect crops from pests. In addition, this compound has been studied for its potential as a drug delivery system due to its ability to penetrate cell membranes.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate in lab experiments is that it is easy to synthesize and purify. This compound can also be used in a variety of experiments due to its potential applications in medicine, agriculture, and materials science. However, one of the limitations of using HMPA is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate. One possible direction is to further investigate its anti-inflammatory and antioxidant properties, which can have potential applications in the treatment of inflammatory diseases. Another direction is to study its pesticidal properties in more detail, which can help develop alternative methods for pest control. In addition, further research can be done to explore its potential as a drug delivery system and a polymer modifier.

Scientific Research Applications

Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate has potential applications in various fields of scientific research. In medicine, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential as a drug delivery system due to its ability to penetrate cell membranes. In agriculture, HMPA has been shown to have pesticidal properties and can be used as an alternative to synthetic pesticides. In materials science, this compound has been studied for its potential use as a polymer modifier, which can improve the mechanical properties of polymers.

properties

IUPAC Name

ethyl (E)-3-(2-hydroxy-6-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-16-12(14)8-7-9-10(13)5-4-6-11(9)15-2/h4-8,13H,3H2,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZKYGCBXMUSLW-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate
Reactant of Route 2
Reactant of Route 2
Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate
Reactant of Route 3
Reactant of Route 3
Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate
Reactant of Route 4
Reactant of Route 4
Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate
Reactant of Route 5
Reactant of Route 5
Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate
Reactant of Route 6
Reactant of Route 6
Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.